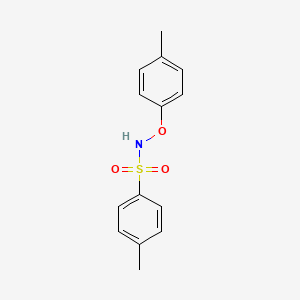
4-Methyl-N-(4-methylphenoxy)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-N-(4-methylphenoxy)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(4-methylphenoxy)benzene-1-sulfonamide typically involves the reaction of 4-methylphenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-methylphenol is replaced by the sulfonyl chloride group, forming the sulfonamide linkage .
Industrial Production Methods
Industrial production of sulfonamides often employs similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the efficiency and yield of the reaction . Additionally, the combination of reagents such as hydrogen peroxide and thionyl chloride can be used for the direct oxidative conversion of thiol derivatives to sulfonyl chlorides, which then react with amines to form sulfonamides .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-N-(4-methylphenoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are typically employed .
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives of the compound .
Aplicaciones Científicas De Investigación
4-Methyl-N-(4-methylphenoxy)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methyl-N-(4-methylphenoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically act as competitive inhibitors of enzymes involved in folic acid metabolism, such as dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-N-(4-methylbenzyl)benzenesulfonamide: Structurally similar but with a benzyl group instead of a phenoxy group.
4-Methyl-N-(4-methylphenyl)benzenesulfonamide: Similar structure but with a phenyl group instead of a phenoxy group.
4-Methyl-N-(4-methylsulfonyl)benzenesulfonamide: Contains a sulfonyl group instead of a phenoxy group.
Uniqueness
4-Methyl-N-(4-methylphenoxy)benzene-1-sulfonamide is unique due to the presence of both a phenoxy and a sulfonamide group, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with enzymes and other biological targets, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
65109-76-4 |
|---|---|
Fórmula molecular |
C14H15NO3S |
Peso molecular |
277.34 g/mol |
Nombre IUPAC |
4-methyl-N-(4-methylphenoxy)benzenesulfonamide |
InChI |
InChI=1S/C14H15NO3S/c1-11-3-7-13(8-4-11)18-15-19(16,17)14-9-5-12(2)6-10-14/h3-10,15H,1-2H3 |
Clave InChI |
KYPAWYJQFXGFCO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)ONS(=O)(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


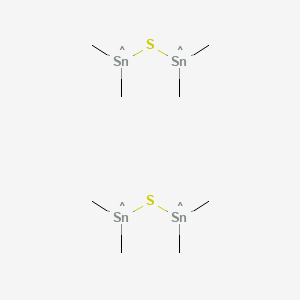
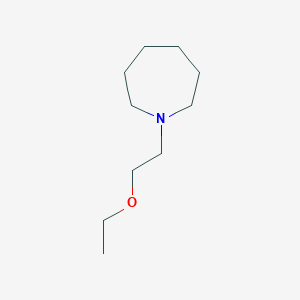
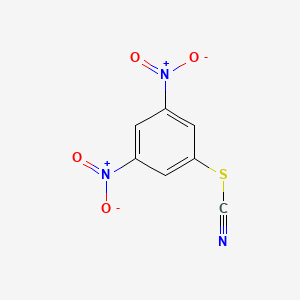
![[Dec-9-ynoxy(diphenyl)methyl]benzene](/img/structure/B14490654.png)

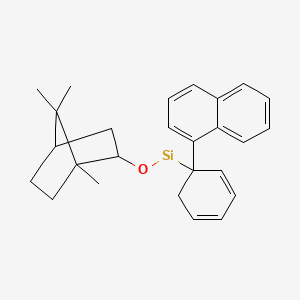
![1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine](/img/structure/B14490666.png)
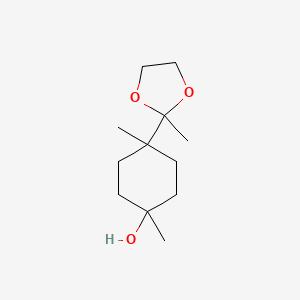
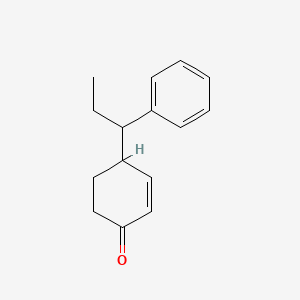
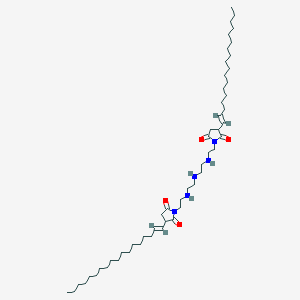
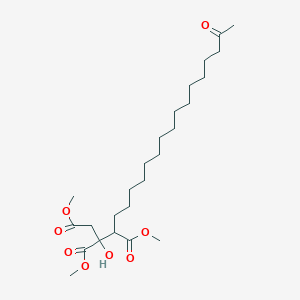

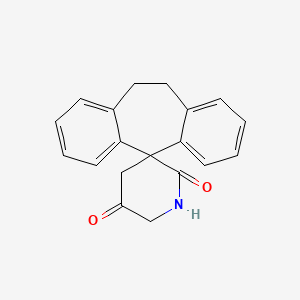
![2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene](/img/structure/B14490706.png)
